Fasitibant (MEN 16132): A Technical Guide to a Potent Non-Peptide Bradykinin B2 Receptor Antagonist
Fasitibant (MEN 16132): A Technical Guide to a Potent Non-Peptide Bradykinin B2 Receptor Antagonist
Abstract
Fasitibant, also known as MEN 16132, is a potent, selective, and long-acting non-peptide antagonist of the bradykinin B2 (B2) receptor.[1][2][3] Developed by the Menarini Group, this sulfonamide-containing compound was investigated primarily for its analgesic and anti-inflammatory properties, with a focus on treating osteoarthritis.[4] Fasitibant exhibits high-affinity binding to the human B2 receptor and effectively blocks bradykinin-induced intracellular signaling and physiological responses in a variety of preclinical models.[5][6] Although its clinical development was discontinued, Fasitibant remains a valuable pharmacological tool for researchers investigating the role of the kallikrein-kinin system in inflammation, pain, and other pathophysiological processes. This guide provides an in-depth overview of its chemical structure, mechanism of action, pharmacological properties, and key experimental methodologies for its characterization.
Introduction: Targeting the Kallikrein-Kinin System
The kallikrein-kinin system and its primary effector peptide, bradykinin (BK), are central mediators of inflammation, pain, vasodilation, and increased vascular permeability.[7] Bradykinin exerts the majority of its acute effects through the activation of the B2 receptor, a G-protein coupled receptor (GPCR) that is constitutively expressed in a wide range of tissues, including endothelial cells, smooth muscle cells, and neurons.[8] Upon activation by BK, the B2 receptor primarily couples to Gαq proteins, initiating a signaling cascade that results in the activation of phospholipase C (PLC), generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium levels.[9][10]
This signaling pathway is implicated in the pathophysiology of numerous inflammatory conditions, including arthritis.[6] Consequently, antagonism of the B2 receptor represents a logical therapeutic strategy to mitigate the pro-inflammatory and nociceptive actions of bradykinin. While early antagonists were peptide-based, such as Icatibant, research efforts shifted towards the development of non-peptide, small molecule antagonists like Fasitibant to improve oral bioavailability and metabolic stability.[11] Fasitibant emerged from these efforts as a highly potent and selective antagonist for the human B2 receptor.[5]
Chemical Structure and Properties
Fasitibant is a complex non-peptide molecule containing a sulfonamide core. Its chemical properties are summarized below.
| Property | Value | Source |
| IUPAC Name | [(4S)-4-amino-5-[4-[4-[[2,4-dichloro-3-[(2,4-dimethylquinolin-8-yl)oxymethyl]phenyl]sulfonylamino]oxane-4-carbonyl]piperazin-1-yl]-5-oxopentyl]-trimethylazanium chloride | [8] |
| Synonyms | MEN 16132, MEN16132 | [2][4] |
| Molecular Formula | C36H49Cl2N6O6S (Cation) | [4] |
| Molecular Weight | 764.78 g/mol (Cation) | [4] |
| Class | Non-peptide, sulfonamide-containing | [4] |
Chemical Structure (2D)
(A 2D representation of the chemical structure of Fasitibant, highlighting the 2,4-dimethylquinoline, dichlorophenyl, sulfonamide, piperazine, and aminopentyl components.)
Mechanism of Action: Competitive Antagonism of the B2 Receptor
Fasitibant functions as a competitive antagonist at the bradykinin B2 receptor.[6] It binds with high affinity to the receptor, thereby preventing the endogenous ligand, bradykinin, from binding and initiating downstream signaling. This blockade effectively inhibits the pro-inflammatory cascade mediated by B2 receptor activation.
The B2 receptor is coupled to Gαq, which upon activation stimulates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[9] This surge in intracellular calcium, along with DAG-mediated activation of Protein Kinase C (PKC), leads to a multitude of cellular responses including the activation of MAPK pathways, production of inflammatory mediators like prostaglandins, and cytokine release.[1][2] Fasitibant prevents these events by occupying the bradykinin binding site.
Caption: Bradykinin B2 receptor signaling and inhibition by Fasitibant.
Pharmacological Properties
Pharmacodynamics: In Vitro Potency
Fasitibant has been extensively characterized in vitro, demonstrating high affinity and potent antagonism across various cell types and species. Its potency is often comparable or superior to the peptide antagonist Icatibant in functional assays.[5][11]
Table 1: In Vitro Binding Affinity of Fasitibant for the Bradykinin B2 Receptor
| Species/Cell Line | Assay Type | Value (pKi) | Reference(s) |
| Human (CHO cells) | [3H]bradykinin binding | 10.5 | [5] |
| Human (Lung Fibroblasts) | [3H]bradykinin binding | 10.5 | [5] |
| Human (Synoviocytes) | [3H]bradykinin binding | 8.9 | [6] |
| Guinea Pig (Airways) | [3H]bradykinin binding | 10.0 | [5] |
| Guinea Pig (Ileum) | [3H]bradykinin binding | 10.2 | [5] |
| Rat (Uterus) | [3H]bradykinin binding | 10.4 | [12] |
| Mouse (Lung) | [3H]bradykinin binding | 10.5 | [13] |
pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates greater binding affinity.
Table 2: In Vitro Functional Antagonist Potency of Fasitibant
| Species/Cell Line/Tissue | Functional Assay | Value (pKB / pA2) | Reference(s) |
| Human (CHO cells) | Inositol Phosphate (IP) Accumulation | 10.3 (pKB) | [5][14] |
| Human (Synoviocytes) | Inositol Phosphate (IP) Accumulation | 9.9 (pKB) | [6] |
| Human (Detrusor Smooth Muscle) | Contractility | 9.9 (pKB) | [5] |
| Guinea Pig (Ileum) | Contractility | 10.1 (pKB) | [5] |
| Rat (Uterus & Bladder) | Contractility | 9.7 (pKB) | [12] |
| Mouse (Ileum) | Contractility | 9.4 (pA2) | [13] |
pKB and pA2 are measures of antagonist potency derived from functional assays. Higher values indicate greater potency.
Fasitibant demonstrates high selectivity for the B2 receptor, with negligible affinity for the bradykinin B1 receptor (pKi < 5) and a panel of other common receptors and ion channels.[5] Studies have also shown that Fasitibant exhibits a slower dissociation from the B2 receptor compared to Icatibant, which may contribute to its long-lasting effects.[11]
Pharmacokinetics & Clinical Context
Detailed pharmacokinetic data for Fasitibant in humans is not extensively published, a common outcome for investigational drugs that do not proceed to market. Preclinical studies demonstrated its efficacy and long duration of action when administered locally in animal models of inflammation and pain.[15]
Fasitibant progressed to Phase 2 clinical trials for the treatment of pain associated with knee osteoarthritis.[16] These trials, such as NCT01091116, evaluated the safety and efficacy of intra-articular injections of Fasitibant at various doses.[16] However, the development program for Fasitibant was ultimately discontinued, and the specific results from these trials have not been widely publicized.[4]
Key Experimental Protocols
Characterizing a B2 receptor antagonist like Fasitibant involves a suite of in vitro and in vivo assays. The following protocols are foundational for determining binding affinity, functional potency, and in vivo efficacy.
Protocol 1: Radioligand Binding Assay (Competitive Inhibition)
This protocol determines the binding affinity (Ki) of Fasitibant for the B2 receptor by measuring its ability to compete with a radiolabeled ligand.
Causality and Rationale: This assay is the gold standard for quantifying direct interaction between a compound and its receptor target.[1] By using membranes from cells overexpressing the human B2 receptor, we ensure a high signal-to-noise ratio. [3H]-Bradykinin is used as the radioligand due to its high affinity and specificity. The assay measures the concentration of Fasitibant required to displace 50% of the bound radioligand (IC50), which is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, accounting for the affinity and concentration of the radioligand.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Thaw cell membranes (e.g., from CHO cells expressing human B2R) on ice. Dilute to a final protein concentration of 5-10 µ g/well in ice-cold Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[8]
-
Prepare a working solution of [3H]-Bradykinin in Assay Buffer at a concentration near its Kd (e.g., 0.5-1.5 nM).
-
Prepare serial dilutions of Fasitibant (e.g., from 1 pM to 10 µM) in Assay Buffer.
-
Prepare a high concentration of unlabeled bradykinin (e.g., 10 µM) for determining non-specific binding (NSB).
-
-
Assay Plate Setup (96-well format):
-
Total Binding (TB) wells: Add 50 µL of Assay Buffer.
-
Non-Specific Binding (NSB) wells: Add 50 µL of 10 µM unlabeled bradykinin.
-
Test Compound wells: Add 50 µL of each Fasitibant dilution.
-
-
Reaction Initiation:
-
To all wells, add 50 µL of the [3H]-Bradykinin working solution.
-
Initiate the binding reaction by adding 100 µL of the diluted cell membrane preparation to all wells. The final volume is 200 µL.
-
-
Incubation:
-
Incubate the plate for 60-90 minutes at room temperature on an orbital shaker.[1] This allows the binding to reach equilibrium.
-
-
Termination and Filtration:
-
Rapidly terminate the reaction by vacuum filtration through a 96-well glass fiber filter plate (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific filter binding.[1][17]
-
Wash each well 3-4 times with 200 µL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[17]
-
-
Quantification:
-
Dry the filter plate completely.
-
Add scintillation fluid to each well and measure the retained radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the counts per minute (CPM) of the NSB wells from all other wells to determine specific binding.
-
Plot the percentage of specific binding against the log concentration of Fasitibant.
-
Use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Calcium Mobilization Assay
This functional assay measures the ability of Fasitibant to block the B2 receptor-mediated increase in intracellular calcium.
Causality and Rationale: Since the B2 receptor is Gαq-coupled, agonist binding leads to a rapid and measurable increase in intracellular calcium.[9] This assay uses a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that exhibits increased fluorescence upon binding to Ca2+. By pre-incubating cells with Fasitibant, we can quantify its ability to inhibit the fluorescence signal produced by a subsequent challenge with bradykinin. This provides a measure of functional antagonism (IC50 or pKB). The use of an automated fluorescence plate reader like a FLIPR allows for high-throughput kinetic analysis.[9][18]
Step-by-Step Methodology:
-
Cell Preparation:
-
Plate cells expressing the B2 receptor (e.g., CHO-hB2R or HEK293-hB2R) in a black-walled, clear-bottom 96-well or 384-well plate and grow overnight to form a confluent monolayer.[4]
-
On the day of the assay, aspirate the growth medium.
-
-
Dye Loading:
-
Prepare a dye loading solution containing a calcium-sensitive dye (e.g., Fluo-4 AM) in an appropriate buffer (e.g., HBSS with 20 mM HEPES). Probenecid may be included to prevent dye leakage from the cells.[4]
-
Add the loading solution to each well and incubate for 45-60 minutes at 37°C, protected from light.[18] This allows the dye to enter the cells and be cleaved into its active, calcium-sensitive form.
-
-
Compound Preparation (Antagonist Plate):
-
In a separate plate, prepare serial dilutions of Fasitibant at a concentration 4-5x higher than the final desired concentration.
-
-
Assay Execution (using a FLIPR or similar instrument):
-
Wash the cells gently with assay buffer to remove excess dye. Leave a final volume of 100 µL in each well.
-
Place both the cell plate and the antagonist plate into the instrument.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument adds a defined volume (e.g., 25 µL) from the antagonist plate to the cell plate. Incubate for a period (e.g., 15-30 minutes) to allow the antagonist to bind.
-
The instrument then adds a defined volume (e.g., 25 µL) of bradykinin at a concentration that elicits a submaximal response (e.g., EC80).
-
Immediately record the change in fluorescence intensity over time (e.g., for 2-3 minutes).
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence signal or the area under the curve after agonist addition.
-
Normalize the data, setting the response with no antagonist (agonist only) as 100% and the response with no agonist as 0%.
-
Plot the percent inhibition against the log concentration of Fasitibant.
-
Use non-linear regression to determine the IC50 value, the concentration of antagonist that inhibits the agonist response by 50%.
-
Protocol 3: Carrageenan-Induced Paw Edema in Rats
This in vivo assay assesses the anti-inflammatory efficacy of Fasitibant in a classic model of acute inflammation.
Causality and Rationale: Subplantar injection of carrageenan, a sulfated polysaccharide, into a rat's paw induces a biphasic inflammatory response characterized by edema (swelling), hyperalgesia, and erythema.[7][19] The early phase involves the release of mediators like histamine and serotonin, while the later phase (after 1 hour) is largely driven by the production of bradykinin and prostaglandins.[19] By administering Fasitibant prior to the carrageenan challenge, we can determine its ability to reduce paw swelling, a direct measure of its anti-inflammatory activity mediated through B2 receptor blockade.[20][21]
Step-by-Step Methodology:
-
Animals:
-
Use male Wistar or Sprague-Dawley rats (200-250 g). Acclimatize animals for at least one week before the experiment.
-
-
Compound Administration:
-
Group animals randomly (n=6-8 per group).
-
Administer Fasitibant or vehicle control via the desired route (e.g., intra-articular injection, subcutaneous, or oral). Dosing time before the carrageenan challenge depends on the compound's expected pharmacokinetics (typically 30-60 minutes).[15][21] A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) should be included.
-
-
Induction of Inflammation:
-
Measure the baseline paw volume of the right hind paw for each rat using a plethysmometer.
-
Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the subplantar region of the right hind paw.[21]
-
-
Measurement of Edema:
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline volume from the post-treatment volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:
-
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100
-
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between groups.
-
Conclusion
Fasitibant (MEN 16132) is a well-characterized, potent, and selective non-peptide antagonist of the bradykinin B2 receptor. Its high affinity and functional potency have been demonstrated across a range of in vitro and in vivo models, establishing its utility in blocking bradykinin-mediated inflammatory and nociceptive pathways. While its journey in clinical development for osteoarthritis has been discontinued, the extensive preclinical data and the detailed methodologies used for its characterization provide a valuable resource for the scientific community. Fasitibant remains an important reference compound and a powerful pharmacological tool for elucidating the complex roles of the kallikrein-kinin system in health and disease.
References
- BenchChem. (2025).
-
Cucchi, P., Meini, S., Bressan, A., et al. (2005). MEN16132, a novel potent and selective nonpeptide antagonist for the human bradykinin B2 receptor. In vitro pharmacology and molecular characterization. European Journal of Pharmacology, 528(1-3), 7-16. [Link]
-
Inxight Drugs. (n.d.). FASITIBANT. National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Burch, R. M., & DeHaas, C. (1990). A bradykinin antagonist inhibits carrageenan edema in rats. Naunyn-Schmiedeberg's Archives of Pharmacology, 342(2), 189-193. [Link]
-
Molecular Devices. (n.d.). Intracellular Calcium Measurements with FLIPR Calcium Assay Kit. Retrieved from [Link]
-
Bellucci, F., Meini, S., Cucchi, P., et al. (2009). Novel effects mediated by bradykinin and pharmacological characterization of bradykinin B2 receptor antagonism in human synovial fibroblasts. British Journal of Pharmacology, 156(6), 941-950. [Link]
-
Molecular Devices. (n.d.). FLIPR Calcium Assay Kits. Retrieved from [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
-
Vandeput, F., et al. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (89), 51516. [Link]
- BenchChem. (2025). A Comparative Guide to Fasitibant Chloride and Other Bradykinin B2 Receptor Antagonists. BenchChem.
-
Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. In Methods in Molecular Biology (Vol. 225, pp. 115-121). Humana Press. [Link]
-
Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]
-
Vinegar, R., et al. (1976). A model for rat paw edema. II. Analyses on the effect of the antagonists. Journal of Pharmacology and Experimental Therapeutics, 198(1), 96-103. [Link]
-
Meini, S., et al. (2009). Pharmacological characterization of the bradykinin B2 receptor antagonist MEN16132 in rat in vitro bioassays. European Journal of Pharmacology, 615(1-3), 133-137. [Link]
-
Crunkhorn, P., & Meacock, S. C. (1971). Mediators of the inflammation induced by carrageenin in the rat hind paw. British Journal of Pharmacology, 42(3), 392-402. [Link]
-
ClinicalTrials.gov. (2013). Intra-articular Treatment With MEN16132 in Patients With Symptomatic Primary Osteoarthritis of the Knee. U.S. National Library of Medicine. [Link]
-
Valenti, C., Giuliani, S., Cialdai, C., et al. (2012). Fasitibant chloride, a kinin B₂ receptor antagonist, and dexamethasone interact to inhibit carrageenan-induced inflammatory arthritis in rats. British Journal of Pharmacology, 166(4), 1403-1410. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Innoprot. (n.d.). B2 Bradykinin Receptor Assay. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocols. Retrieved from [Link]
-
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. [Link]
-
Meini, S., et al. (2007). Comparative antagonist pharmacology at the native mouse bradykinin B2 receptor: radioligand binding and smooth muscle contractility studies. British Journal of Pharmacology, 151(4), 453-460. [Link]
-
Meini, S., et al. (2011). Comparison of the molecular interactions of two antagonists, MEN16132 or icatibant, at the human kinin B 2 receptor. British Journal of Pharmacology, 162(6), 1369-1378. [Link]
-
Meini, S., et al. (2011). Comparison of the molecular interactions of two antagonists, MEN16132 or icatibant, at the human kinin B2 receptor. British Journal of Pharmacology, 162(6), 1369-1378. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. MEN16132, a novel potent and selective nonpeptide antagonist for the human bradykinin B2 receptor. In vitro pharmacology and molecular characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel effects mediated by bradykinin and pharmacological characterization of bradykinin B2 receptor antagonism in human synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. innoprot.com [innoprot.com]
- 11. Comparison of the molecular interactions of two antagonists, MEN16132 or icatibant, at the human kinin B2receptor | Scilit [scilit.com]
- 12. Pharmacological characterization of the bradykinin B2 receptor antagonist MEN16132 in rat in vitro bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative antagonist pharmacology at the native mouse bradykinin B2 receptor: radioligand binding and smooth muscle contractility studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of the molecular interactions of two antagonists, MEN16132 or icatibant, at the human kinin B2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fasitibant chloride (MEN16132 free base) | Bradykinin Receptor | 1157852-02-2 | Invivochem [invivochem.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
- 19. researchgate.net [researchgate.net]
- 20. A bradykinin antagonist inhibits carrageenan edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. inotiv.com [inotiv.com]
